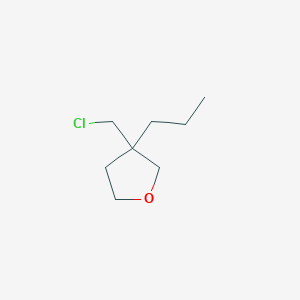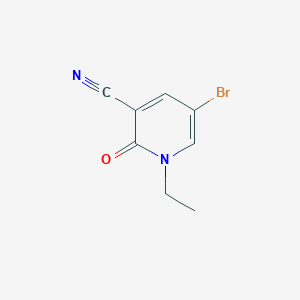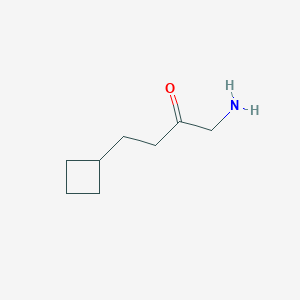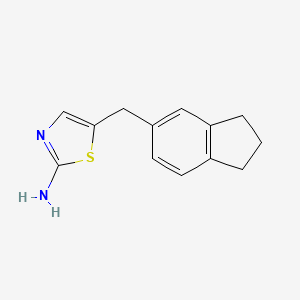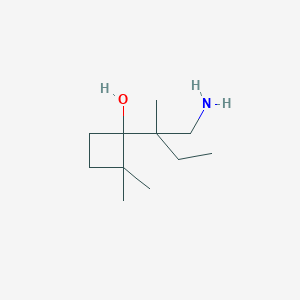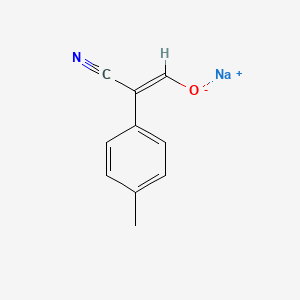
Cyclopentanesulfinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclopentanesulfinamide is an organosulfur compound with the molecular formula C₅H₁₁NOS. It consists of a cyclopentane ring bonded to a sulfinamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cyclopentanesulfinamide can be synthesized through the oxidative coupling of cyclopentylamine with sulfur-containing reagents. One common method involves the reaction of cyclopentylamine with sulfur monochloride (S₂Cl₂) under controlled conditions to yield this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Cyclopentanesulfinamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonamides.
Reduction: It can be reduced to form thiols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: Sulfonamides
Reduction: Thiols
Substitution: Various substituted sulfinamides
Applications De Recherche Scientifique
Cyclopentanesulfinamide has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It serves as a precursor for biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of sulfa drugs.
Industry: It is used in the production of agrochemicals and polymers
Mécanisme D'action
The mechanism of action of cyclopentanesulfinamide involves its interaction with specific molecular targets. It can act as a nucleophile or electrophile in various reactions, depending on the reaction conditions. The sulfinamide group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity .
Comparaison Avec Des Composés Similaires
Cyclopentanesulfonamide: Similar structure but with a sulfonamide group instead of a sulfinamide group.
Cyclopentylamine: The parent amine compound without the sulfur-containing group.
Sulfinamides: A broader class of compounds containing the sulfinamide functional group.
Uniqueness: Cyclopentanesulfinamide is unique due to its specific ring structure combined with the sulfinamide group, which imparts distinct chemical properties and reactivity compared to other similar compounds .
Propriétés
Formule moléculaire |
C5H11NOS |
|---|---|
Poids moléculaire |
133.21 g/mol |
Nom IUPAC |
cyclopentanesulfinamide |
InChI |
InChI=1S/C5H11NOS/c6-8(7)5-3-1-2-4-5/h5H,1-4,6H2 |
Clé InChI |
UVYVAFULCMVHKA-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)S(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl (3aS,6R,6aR)-6-amino-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B13186868.png)
![(5R)-5,6,7-Trihydrocyclopenta[1,2-C]pyridine-5-ylamine](/img/structure/B13186872.png)
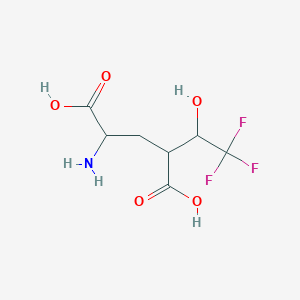

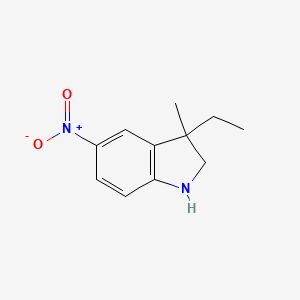
![1-{2-bromo-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyrazin-7-yl}-2-methoxyethan-1-one](/img/structure/B13186900.png)
